molecular formula C19H14FN3OS2 B5784703 5-(4-fluorobenzyl)-3-phenyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one

5-(4-fluorobenzyl)-3-phenyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one

Cat. No. B5784703
M. Wt: 383.5 g/mol
InChI Key: DWWSLGLNUKOQNA-QOCHGBHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-fluorobenzyl)-3-phenyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one is a compound with potential applications in scientific research.

Scientific Research Applications

This compound has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential use as an anti-tumor agent and as an inhibitor of protein tyrosine phosphatases. Additionally, it has been investigated for its potential as an anti-inflammatory agent and for its ability to inhibit the growth of antibiotic-resistant bacteria.

Mechanism of Action

The mechanism of action of 5-(4-fluorobenzyl)-3-phenyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that it may act by inhibiting the activity of protein tyrosine phosphatases, which are enzymes that play a role in cell signaling pathways. Additionally, it may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
Studies have shown that 5-(4-fluorobenzyl)-3-phenyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one has a range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to have anti-inflammatory effects and to inhibit the growth of antibiotic-resistant bacteria.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(4-fluorobenzyl)-3-phenyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one in lab experiments is its potential as an anti-tumor agent. Additionally, its ability to inhibit the growth of antibiotic-resistant bacteria makes it a promising compound for the development of new antibiotics. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on 5-(4-fluorobenzyl)-3-phenyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one. One direction is to further investigate its potential as an anti-tumor agent and to explore its use in combination with other anti-cancer drugs. Additionally, research could focus on optimizing the compound's ability to inhibit protein tyrosine phosphatases. Finally, further research could explore the potential of this compound as a treatment for antibiotic-resistant infections.

Synthesis Methods

The synthesis of 5-(4-fluorobenzyl)-3-phenyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one involves the reaction of 4-fluorobenzylamine and 2-(1,3-thiazol-2-ylimino)acetic acid with thiourea and formaldehyde in the presence of acetic acid. The resulting product is then cyclized to form the thiazolidinone ring.

properties

IUPAC Name

(2Z)-5-[(4-fluorophenyl)methyl]-3-phenyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3OS2/c20-14-8-6-13(7-9-14)12-16-17(24)23(15-4-2-1-3-5-15)19(26-16)22-18-21-10-11-25-18/h1-11,16H,12H2/b22-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWSLGLNUKOQNA-QOCHGBHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(SC2=NC3=NC=CS3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N\2C(=O)C(S/C2=N\C3=NC=CS3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-5-(4-fluorobenzyl)-3-phenyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.